

Physicochemical properties of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

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Compound of Interest

Compound Name: 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

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An In-Depth Technical Guide to **3-Chloro-4-isopropoxyphenylboronic acid pinacol ester**: Properties, Synthesis, and Applications

Abstract

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is a vital organoboron compound extensively utilized in organic synthesis. Valued for its stability and versatility, it serves as a key building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex molecules in pharmaceutical and materials science research. This guide provides a comprehensive overview of its physicochemical properties, outlines a standard synthetic methodology and its underlying mechanism, details its primary application in Suzuki-Miyaura coupling, and discusses essential analytical, safety, and handling protocols for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is a polysubstituted aromatic boronic ester. The pinacol group provides significant steric hindrance around the boron atom, which enhances the compound's stability compared to the corresponding free boronic acid. This protection minimizes undesirable side reactions such as protodeboronation and oxidation, allowing for easier handling, purification, and storage.^[1] The chloro and isopropoxy

substituents offer specific electronic and steric properties that can be exploited to fine-tune the reactivity and solubility of the molecule, making it a versatile reagent in synthetic chemistry.

Table 1: Core Properties and Identifiers

Property	Value
CAS Number	1218789-42-4[2]
Molecular Formula	C ₁₅ H ₂₂ BClO ₃ [2]
Molecular Weight	296.6 g/mol [2]
Appearance	Solid (Typical)
Purity	≥ 98% (Typical Commercial Grade)[2]

| Storage | Room temperature, in a dry, well-ventilated place[2] |

Solubility and Stability:

This compound is generally soluble in common aprotic organic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF). The pinacol ester structure is stable under standard laboratory conditions and can withstand chromatographic purification.[3] However, it is sensitive to strong acidic or basic conditions, which can cause hydrolysis of the ester.

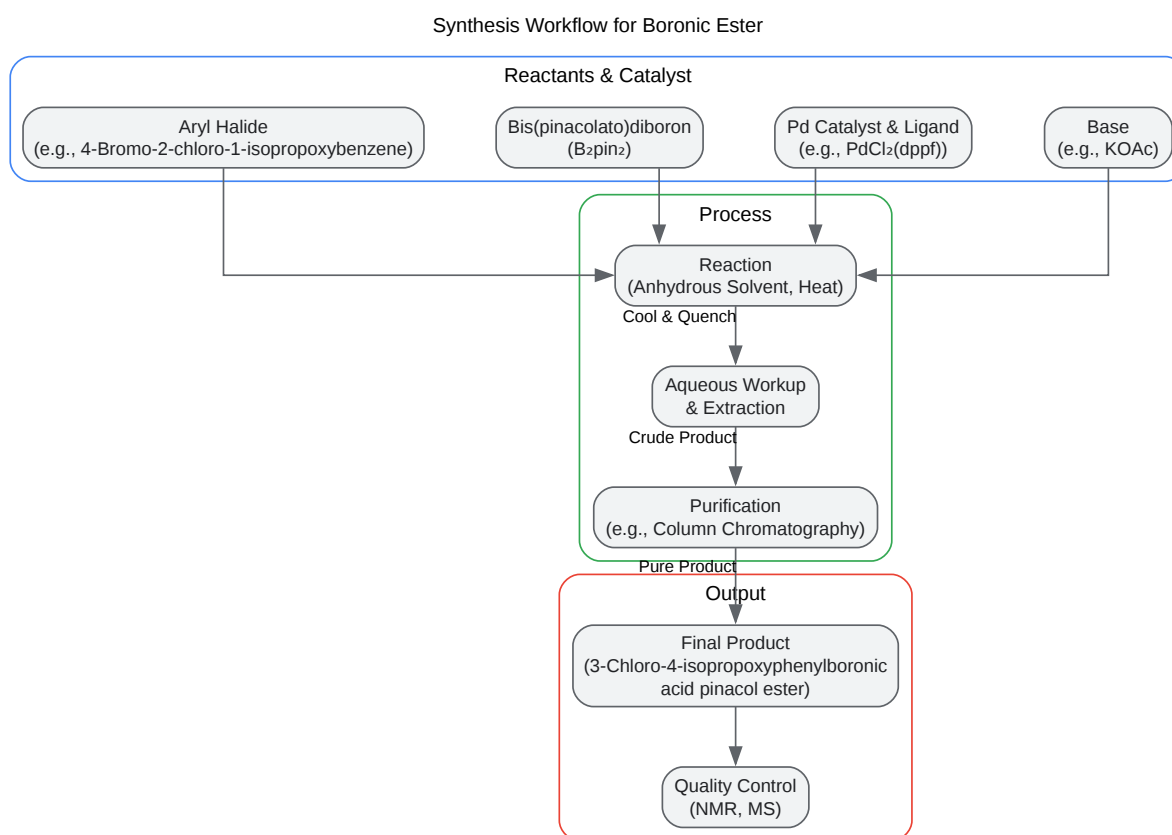
Synthesis via Miyaura Borylation

The most common and efficient method for synthesizing arylboronic acid pinacol esters is the Miyaura borylation reaction.[3][4] This palladium-catalyzed process involves the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.

The causality behind this choice of methodology is its high functional group tolerance and the operational simplicity of using B₂pin₂, a stable and easy-to-handle solid.[3] The reaction proceeds through a catalytic cycle analogous to other cross-coupling reactions, initiated by the oxidative addition of the aryl halide to a Pd(0) complex.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow from starting materials to the final purified product.



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Caption: General workflow for the Miyaura borylation synthesis.

Experimental Protocol: Synthesis

This protocol is a representative, self-validating procedure based on established Miyaura borylation methods.^[3]

- **Vessel Preparation:** To an oven-dried Schlenk flask, add 4-bromo-2-chloro-1-isopropoxybenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).
- **Inert Atmosphere:** Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This step is critical to prevent the oxidation of the palladium catalyst.
- **Catalyst and Solvent Addition:** Add the palladium catalyst, such as PdCl₂(dppf) (0.03 equiv), and an anhydrous solvent like dioxane or THF.
- **Reaction:** Heat the mixture (e.g., to 80-100 °C) and stir until the starting aryl halide is consumed, as monitored by TLC or GC-MS.
- **Workup:** Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous washes remove the inorganic base and salts.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product.

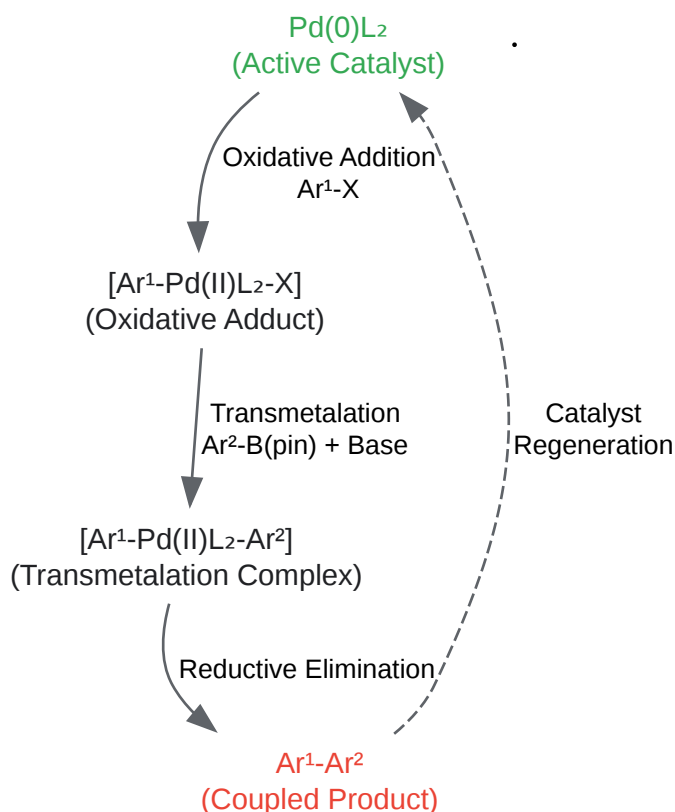
Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of **3-Chloro-4-isopropoxyphenylboronic acid pinacol ester** is as a coupling partner in the Suzuki-Miyaura reaction.^{[5][6]} This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, making it indispensable in modern drug discovery and materials science.^[7]

The pinacol ester serves as a stable precursor that, in the presence of a base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃), is activated to form a more nucleophilic boronate species. This species then participates in the transmetalation step of the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of base is crucial as it facilitates the formation of the reactive boronate complex, which is necessary for efficient transmetalation.[6]



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling using the title compound.

- **Reactant Loading:** In a reaction tube, combine **3-Chloro-4-isopropoxyphenylboronic acid pinacol ester** (1.2 equiv), the desired aryl or heteroaryl halide (1.0 equiv), and a base such as K_3PO_4 (3.0 equiv).[5]

- **Catalyst System:** Add a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%). The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination.
- **Solvent and Degassing:** Add a solvent system, often a mixture like dioxane/water (e.g., 4:1). [5] Degas the mixture by bubbling argon through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
- **Reaction:** Seal the tube and heat the reaction mixture (e.g., to 90-110 °C) with vigorous stirring for several hours until completion is confirmed by an appropriate analytical method (LC-MS or TLC).
- **Purification:** After cooling, perform a standard aqueous workup, extract the product with an organic solvent, dry, and purify using column chromatography to isolate the final biaryl product.

Analytical Characterization

Confirmation of the structure and purity of **3-Chloro-4-isopropoxyphenylboronic acid pinacol ester** is typically achieved using standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: Will show characteristic signals for the aromatic protons, a septet and a doublet for the isopropoxy group, and a sharp singlet around 1.3 ppm for the 12 equivalent methyl protons of the pinacol group.[8][9]
 - ^{13}C NMR: Will display distinct signals for each carbon environment, including the aromatic carbons, the isopropoxy carbons, the quaternary carbons of the pinacol group (~84 ppm), and the methyl carbons (~25 ppm).[8][9] The carbon atom directly attached to the boron (the ipso-carbon) may show a broad signal or be unobserved due to quadrupolar relaxation.[9]
 - ^{11}B NMR: A broad singlet in the range of +20 to +35 ppm is characteristic of a tetracoordinate boronic ester.

- Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic distribution pattern characteristic of a monochlorinated compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

- Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect from moisture and air. The compound should be kept in a cool, dry place away from strong oxidizing agents.^[2] Proper storage is essential for maintaining its reactivity and ensuring a long shelf life.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

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